molecular formula C4H9NaO4S2 B2399520 sodium 3-methanesulfonylpropane-1-sulfinate CAS No. 2137771-75-4

sodium 3-methanesulfonylpropane-1-sulfinate

Cat. No.: B2399520
CAS No.: 2137771-75-4
M. Wt: 208.22
InChI Key: CFLIZUBZFWVIOS-UHFFFAOYSA-M
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Description

sodium 3-methanesulfonylpropane-1-sulfinate: This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of organosulfur compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium;3-methylsulfonylpropane-1-sulfinate, involves several methods. One common approach is the reaction of sulfinic acids with sodium hydroxide. This reaction typically occurs under mild conditions and results in the formation of sodium sulfinates .

Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale reactions using sulfinic acids and sodium hydroxide. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: sodium 3-methanesulfonylpropane-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: Sodium sulfinates can participate in substitution reactions, forming new organosulfur compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the desired product, but common reagents include alkyl halides and aryl halides.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various organosulfur compounds, including sulfonamides and sulfones.

Scientific Research Applications

Chemistry: sodium 3-methanesulfonylpropane-1-sulfinate is used as a building block in the synthesis of complex organosulfur compounds. It is particularly valuable in the formation of sulfonamides, sulfones, and other sulfur-containing compounds .

Biology and Medicine: In biological and medical research, this compound is explored for its potential therapeutic applications. It has been studied for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Industrially, sodium sulfinates are used in the production of dyes, agrochemicals, and other specialty chemicals. Their versatility and reactivity make them valuable in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;3-methylsulfonylpropane-1-sulfinate involves its ability to participate in various chemical reactions. Its molecular targets and pathways depend on the specific application. For instance, in drug development, it may interact with biological targets to exert therapeutic effects. The exact pathways and molecular targets can vary widely based on the specific use case .

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium ethanesulfinate
  • Sodium benzenesulfinate

Comparison: sodium 3-methanesulfonylpropane-1-sulfinate is unique due to its specific structural properties, which make it particularly suitable for certain applications. Compared to other sodium sulfinates, it offers distinct reactivity and stability, making it a preferred choice in specific synthetic and industrial processes .

Properties

IUPAC Name

sodium;3-methylsulfonylpropane-1-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S2.Na/c1-10(7,8)4-2-3-9(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLIZUBZFWVIOS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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